4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid is a complex organic compound that features both fluorenyl and pyrazolyl groups
Preparation Methods
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The protected amino acid is then reacted with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting intermediate is further reacted with pyrazole derivatives under specific conditions to yield the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H24N4O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(1H-pyrazol-5-ylmethylamino)pentanoic acid |
InChI |
InChI=1S/C24H24N4O5/c29-22(30)10-9-21(23(31)25-13-15-11-12-26-28-15)27-24(32)33-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11-12,20-21H,9-10,13-14H2,(H,25,31)(H,26,28)(H,27,32)(H,29,30) |
InChI Key |
WRXIRWBQPMOBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NCC4=CC=NN4 |
Origin of Product |
United States |
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